N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-4-20-10-7-9-19(3)24(20)26-23(30)17-29-16-22(21-11-6-5-8-18(21)2)25(27-29)28-12-14-31-15-13-28/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNOJEIGUFMQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introducing the morpholino and o-tolyl groups through nucleophilic substitution.
Acylation: The final step involves acylation to attach the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide: may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its biological activity.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituted Acetamide Herbicides
Key Findings :
Pharmaceutical Acetamides with Heterocyclic Motifs
Key Findings :
- The morpholino ring in the target compound differs from the trifluoromethylbenzothiazole in patent examples, suggesting divergent biological targets (e.g., CNS vs. kinase inhibition) .
- Compared to EPP’s pyrazole-rich acetamide, the target compound’s o-tolyl group may enhance hydrophobicity, favoring membrane penetration in herbicidal applications .
Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen-bonding patterns: The morpholino and pyrazole groups in the target compound likely form robust hydrogen-bond networks, as observed in related pyrazolyl-acetamide crystals (e.g., N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) . This contrasts with simpler acetamides like acetochlor, which lack such polar motifs .
- Crystal packing : The steric bulk of the 2-ethyl-6-methylphenyl group may induce unique packing arrangements, akin to substituted indole-acetamides (e.g., N-(2-(tert-butyl)phenyl)-...indol-3-yl)acetamide), which exhibit layered structures due to van der Waals interactions .
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Aromatic amide : The presence of an acetamide moiety contributes to its stability and interaction with biological targets.
- Morpholino group : This moiety is known for enhancing solubility and bioavailability.
- Pyrazole ring : The pyrazole structure is associated with various biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, which include compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by research demonstrating that pyrazole derivatives can inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism through which these compounds may exert protective effects against inflammatory diseases .
The mechanisms underlying the biological activity of this compound likely involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like xanthine oxidase, suggesting that this compound may also possess similar inhibitory capabilities.
- Interaction with Receptors : The morpholino group may facilitate binding to specific receptors involved in inflammatory pathways, thereby modulating the immune response.
Case Studies
Several studies have evaluated the biological activity of related pyrazole derivatives:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrazole Derivative A | Antimicrobial | MIC values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus |
| Study 2 | Pyrazole Derivative B | Anti-inflammatory | Inhibited LPS-induced NO production significantly |
| Study 3 | Pyrazole Derivative C | Enzyme Inhibition | IC50 = 72.4 μM against xanthine oxidase |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry) between azide and alkyne precursors, leveraging copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Reagent ratios : Use equimolar azide and alkyne (0.5 mmol each) with 10 mol% Cu(OAc)₂ as catalyst .
- Solvent system : A 3:1 t-BuOH:H₂O mixture enhances regioselectivity and yield .
- Reaction monitoring : Track progress via TLC (hexane:EtOAc 8:2) and confirm completion at 6–8 hours .
- Workup : Quench with ice, extract with EtOAc, and recrystallize (ethanol) for purity .
Optimization involves adjusting solvent polarity (e.g., DMF for sluggish reactions) and catalyst loading (≤20 mol% to minimize byproducts) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Use DMSO-d₆ to resolve aromatic protons (e.g., δ 5.38–8.61 ppm for triazole and acetamide groups) and confirm substitution patterns .
- IR spectroscopy : Identify key bands (e.g., C=O stretch at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed, as in 404.1359 vs. 404.1348) .
- X-ray crystallography : For structural confirmation, refine data using SHELXL (high-resolution, twinned data) .
Advanced: How can discrepancies in biological activity data between this compound and structural analogs be systematically resolved?
Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:
- Comparative IC50 analysis : Benchmark against analogs (e.g., pyridazinone derivatives with IC50 10.5–15.0 µM) under identical assay conditions .
- Purity validation : Use HPLC (≥95% purity) to exclude impurity-driven artifacts .
- Structural tweaks : Modify substituents (e.g., morpholino vs. piperidine) to assess pharmacophore contributions .
- Statistical rigor : Apply ANOVA to biological replicates (n ≥ 3) to confirm significance .
Advanced: What computational and experimental approaches are suitable for analyzing hydrogen-bonding networks in its crystal structure?
Answer:
- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, C, or R motifs) using SHELX-refined coordinates .
- SHELXD/SHELXE : Resolve high-resolution structures and identify intermolecular interactions (e.g., N–H···O=C) .
- DFT calculations : Model hydrogen-bond energies (e.g., B3LYP/6-31G*) to predict stability .
- Thermal ellipsoid plots : Visualize anisotropic displacement parameters to assess bond rigidity .
Advanced: How should researchers design experiments to elucidate structure-activity relationships (SAR) for morpholino-pyrazole derivatives?
Answer:
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., o-tolyl vs. p-nitrophenyl) and compare bioactivity .
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., morpholino oxygen with kinase active sites) .
- QSAR modeling : Train models on IC50 data (e.g., MLR or Random Forest) to predict activity of novel derivatives .
- Metabolic profiling : Assess stability in liver microsomes to link structural features (e.g., acetamide group) to pharmacokinetics .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental crystallographic data?
Answer:
- Force field adjustment : Refine MMFF94 parameters for non-covalent interactions (e.g., π-stacking) to align with observed packing .
- Dynamic crystallization : Vapor diffusion (e.g., EtOH:H₂O) to isolate polymorphs and compare with predicted unit cells .
- Rietveld refinement : For powder XRD data, use TOPAS to reconcile discrepancies in predicted vs. experimental lattice parameters .
- Synchrotron data : Collect high-flux data (λ = 0.7 Å) to resolve ambiguous electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
